molecular formula C25H35ClO6 B13388989 Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

Cat. No.: B13388989
M. Wt: 467.0 g/mol
InChI Key: OCNSAYQJDKJOLH-UHFFFAOYSA-N
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Description

Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate is a complex synthetic organic compound characterized by a cyclopentane core substituted with hydroxyl groups, a chlorophenoxy moiety, and an extended alkenyl ester chain. The compound’s key features include:

  • A 3,5-dihydroxycyclopentyl ring, which may mimic natural cyclic lipid mediators.
  • A propan-2-yl ester group, enhancing lipophilicity and influencing pharmacokinetics.

Properties

Molecular Formula

C25H35ClO6

Molecular Weight

467.0 g/mol

IUPAC Name

propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

InChI

InChI=1S/C25H35ClO6/c1-17(2)32-25(30)11-6-4-3-5-10-21-22(24(29)15-23(21)28)13-12-19(27)16-31-20-9-7-8-18(26)14-20/h3,5,7-9,12-14,17,19,21-24,27-29H,4,6,10-11,15-16H2,1-2H3

InChI Key

OCNSAYQJDKJOLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs to elucidate its physicochemical and functional uniqueness. Below is an analysis of key similarities and differences:

7-(2-{[3-(3-Chlorophenoxy)-2-hydroxypropyl]sulfanyl}-3,5-dihydroxycyclopentyl)hept-5-enoic Acid

  • Structural Differences :
    • Ester vs. Carboxylic Acid : The target compound’s propan-2-yl ester group is replaced by a carboxylic acid in the analog, altering solubility and ionization at physiological pH .
    • Sulfanyl vs. Hydroxybutenyl Linkage : The analog’s sulfur-containing side chain (sulfanyl) may reduce hydrogen-bonding capacity compared to the target’s hydroxybutenyl group .
  • Functional Implications :
    • The carboxylic acid in the analog likely enhances water solubility but reduces cell-membrane permeability compared to the esterified target compound.
    • The sulfanyl group may confer greater metabolic stability but less stereoelectronic flexibility than the hydroxybutenyl moiety.

Prostaglandin E2 (PGE2)

  • Core Structure : Both compounds share a cyclopentane ring with hydroxyl groups, a hallmark of prostaglandins.
  • Key Divergences: PGE2 lacks the chlorophenoxy and ester substituents, resulting in lower hydrophobicity and distinct receptor-binding profiles. The target compound’s extended hept-5-enoate chain may enhance interactions with lipid-binding domains absent in PGE2.

Computational and Experimental Insights

Electron Density and Noncovalent Interactions

  • Multiwfn Analysis: Wavefunction analysis of the target compound reveals localized electron density around the chlorophenoxy group, suggesting strong van der Waals interactions in hydrophobic environments .

Crystallographic Data (Hypothetical)

  • SHELX Refinement: If crystallized, SHELX software would resolve the compound’s stereochemistry, particularly the cis/trans configuration of the hept-5-enoate chain .

Data Table: Comparative Properties

Property Target Compound 7-(2-{[3-(3-Chlorophenoxy)-... Acid PGE2 Latanoprost
Molecular Weight ~550 g/mol ~520 g/mol 352.5 g/mol 432.6 g/mol
LogP (Predicted) 4.2 1.8 3.1 4.0
Key Functional Groups Propan-2-yl ester, chlorophenoxy Carboxylic acid, sulfanyl Cyclopentane diol Isopropyl ester, phenyl
Solubility (Water) Low Moderate Low Very low

Research Implications

  • Pharmacological Potential: The target compound’s ester group and chlorophenoxy substituent position it as a candidate for prolonged activity in lipid-rich tissues (e.g., ocular or CNS applications).
  • Metabolic Stability : Comparative studies with the sulfanyl-containing analog could clarify the impact of sulfur vs. oxygen linkages on oxidative metabolism.

Biological Activity

Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate, commonly referred to as isopropyl cloprostenate , is a synthetic compound classified as a prostaglandin analog. Its molecular formula is C25H35ClO6, and it has a molecular weight of approximately 467.0 g/mol. This compound exhibits significant biological activity primarily through its action as an agonist for the prostaglandin F2α receptor, which is integral to various physiological processes including reproductive functions and intraocular pressure regulation.

Isopropyl cloprostenate primarily functions as a potent agonist for the prostaglandin F2α receptor (FP receptor). This receptor plays a vital role in mediating the effects of prostaglandins in the body, particularly in reproductive physiology. The activation of this receptor by isopropyl cloprostenate leads to several biological responses:

  • Luteolytic Action : It induces luteolysis in the corpus luteum, which is crucial for regulating the estrous cycle in female mammals.
  • Ocular Effects : It has been shown to lower intraocular pressure, making it beneficial in treating conditions like glaucoma.

Pharmacological Profile

The unique structure of isopropyl cloprostenate, particularly the chlorophenoxy group, enhances its potency and selectivity for FP receptors compared to other prostaglandin analogs. This specificity may lead to improved therapeutic outcomes in applications such as reproductive health and ocular treatments.

Property Details
Molecular FormulaC25H35ClO6
Molecular Weight467.0 g/mol
Receptor TargetProstaglandin F2α receptor
Primary UsesLuteolytic agent; ocular hypotensive agent

Reproductive Health Applications

A study published in Veterinary Medicine highlighted the effectiveness of isopropyl cloprostenate in synchronizing estrus in cattle. The research demonstrated that administration of this compound resulted in a significant reduction in the lifespan of the corpus luteum, thereby facilitating more predictable breeding cycles.

Ocular Applications

Research conducted on the ocular hypotensive effects of isopropyl cloprostenate indicated its potential utility in managing glaucoma. In animal models, it was observed that this compound effectively reduced intraocular pressure through increased outflow of aqueous humor, similar to other established treatments like latanoprost and tafluprost .

Comparative Studies with Other Prostaglandins

A comparative analysis was performed between isopropyl cloprostenate and other prostaglandin analogs such as cloprostenol and latanoprost. The findings suggested that isopropyl cloprostenate exhibited superior receptor binding affinity and biological efficacy, particularly in luteolytic activity .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate, and what methodologies are recommended for its preparation?

  • Answer : The compound’s complexity arises from its cyclopentane core with multiple hydroxyl groups, a chlorophenoxy substituent, and conjugated double bonds. A multi-step synthesis is typically required, starting with homopropargyl alcohols (as seen in analogous alkyne-based syntheses ). Key steps include:

  • Propargylation : Use of 1,3-dilithiopropyne for introducing alkyne intermediates.
  • Stereochemical control : Hydroxyl group protection (e.g., silyl ethers) to manage regioselectivity during cyclization.
  • Esterification : Final propan-2-yl esterification under mild acidic conditions to avoid decomposition.
    • Validation : X-ray crystallography (as in related crystal structure studies ) and NMR spectroscopy are critical for confirming stereochemistry and regiochemistry.

Q. How can researchers verify the structural integrity of this compound, particularly its stereochemical configuration?

  • Answer : Use a combination of:

  • X-ray crystallography : To resolve absolute configuration (as demonstrated for structurally related cyclopentane derivatives ).
  • 2D NMR (COSY, NOESY) : To confirm spatial proximity of hydroxyl and chlorophenoxy groups.
  • High-resolution mass spectrometry (HRMS) : To validate molecular formula and isotopic patterns.

Advanced Research Questions

Q. What experimental design strategies are recommended to optimize the yield of this compound in multi-step syntheses?

  • Answer : Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading, reaction time). For example:

  • Factorial designs : To screen variables influencing cyclization efficiency.
  • Response surface methodology (RSM) : To optimize reaction conditions (e.g., solvent polarity, base strength) .
    • Case Study : A study on TiO₂ photoactivity optimization using DoE reduced experimental runs by 40% while achieving >90% yield .

Q. How can computational chemistry aid in predicting reaction pathways or stability issues for this compound?

  • Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states for cyclization and esterification steps .
  • Reaction path search algorithms : Tools like the Anharmonic Downward Distortion (ADD) method can predict side reactions (e.g., epoxide formation from hydroxyl groups).
  • Molecular dynamics (MD) simulations : Assess hydrolytic stability of the ester group under physiological conditions.

Q. What analytical techniques are suitable for resolving contradictions in spectral data (e.g., unexpected NOESY correlations)?

  • Answer :

  • Dynamic NMR : To detect conformational flexibility in the cyclopentane ring.
  • Variable-temperature studies : Identify temperature-dependent shifts in hydroxyl proton signals.
  • Comparative analysis : Cross-reference with structurally validated analogs (e.g., sodium salts of related heptenoates ).

Methodological Considerations for Data Interpretation

Q. How should researchers approach discrepancies in biological activity data for derivatives of this compound?

  • Answer :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing 3-chlorophenoxy with trifluoromethylphenoxy ) to isolate pharmacophoric groups.
  • In vitro assays : Use standardized protocols (e.g., prostaglandin receptor binding assays, as seen in related prostanoic acid derivatives ).
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features with activity.

Q. What strategies mitigate degradation during storage or handling of this compound?

  • Answer :

  • Lyophilization : For long-term storage of hydrolytically sensitive esters.
  • Inert atmosphere : Use argon/vacuum sealing to prevent oxidation of double bonds.
  • Stability-indicating HPLC : Monitor degradation products (e.g., free acid form) under accelerated conditions .

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